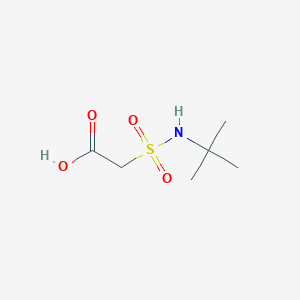

2-(Tert-butylsulfamoyl)acetic acid

Description

BenchChem offers high-quality 2-(Tert-butylsulfamoyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butylsulfamoyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylsulfamoyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-6(2,3)7-12(10,11)4-5(8)9/h7H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLIKBNCPVOVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Tert-butylsulfamoyl)acetic Acid: Structural Mechanics, Synthetic Utility, and Applications in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and lead optimization. 2-(Tert-butylsulfamoyl)acetic acid is a highly versatile, aliphatic intermediate designed to introduce a protected sulfonamide pharmacophore alongside a reactive carboxylic acid handle.

This whitepaper provides an in-depth technical analysis of the compound's structural mechanics, elucidates the causality behind its orthogonal reactivity, and establishes self-validating experimental protocols for its integration into target-directed drug discovery pipelines, such as the development of Factor Xa and Carbonic Anhydrase inhibitors.

Physicochemical Properties & Molecular Architecture

At its core, 2-(tert-butylsulfamoyl)acetic acid (CAS: 1042628-75-0) consists of an acetic acid backbone substituted at the alpha-carbon with a tert-butyl-protected sulfamoyl group. This architecture provides two distinct reaction termini with highly orthogonal reactivity profiles.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(tert-butylsulfamoyl)acetic acid |

| CAS Registry Number | 1042628-75-0 |

| Molecular Formula | C |

| Molecular Weight | 195.24 g/mol |

| Compound Class | Aliphatic Carboxylic Acid / Protected Sulfonamide |

| Physical State | Solid |

| Storage Conditions | Room Temperature (RT) |

Data supported by 1[1] and 2[2].

The Mechanistic Role of the Tert-Butyl Shield

Primary sulfonamides (–SO2NH2) possess a weakly acidic proton (pKa ~10) and can act as competing nucleophiles during aggressive acylations or cross-coupling reactions. The installation of a bulky tert-butyl group on the sulfonamide nitrogen serves a dual purpose:

-

Steric Hindrance: It completely blocks the sulfonamide nitrogen from participating in unwanted N-acylation or polymerization during peptide coupling.

-

Solubility Enhancement: The lipophilic tert-butyl group disrupts intermolecular hydrogen bonding networks typical of primary sulfonamides, significantly improving the compound's solubility in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Experimental Workflows & Protocols (Self-Validating Systems)

To utilize this building block effectively, chemists must execute a two-stage workflow: an amide coupling followed by a global deprotection. The protocols below are designed as self-validating systems, ensuring that empirical feedback is generated at every step.

Protocol 1: HATU-Mediated Amide Coupling

This protocol activates the carboxylic acid moiety for reaction with a primary or secondary amine.

-

Causality of Reagents: HATU is selected over traditional EDC/NHS because the electron-withdrawing nature of the adjacent sulfonyl group can destabilize standard activated esters. HATU forms a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) is used as the base; its immense steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-(tert-butylsulfamoyl)acetic acid and 1.2 equivalents of the target amine in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add 3.0 equivalents of DIPEA to the stirring solution.

-

Activation: Cool the mixture to 0 °C and add 1.2 equivalents of HATU portion-wise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with saturated aqueous NaHCO

3, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. -

Validation (QC Step): Analyze the crude mixture via LC-MS. The reaction is validated when the chromatogram shows the disappearance of the starting material mass (194.24 Da[M-H]-) and the appearance of the desired product's [M+H]+ peak.

Protocol 2: Acidic Deprotection of the Tert-Butyl Group

Once the molecular scaffold is constructed, the tert-butyl group must be removed to unmask the active primary sulfonamide.

-

Causality of Reagents: The cleavage of the tert-butyl group proceeds via an E1-type elimination mechanism. Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the sulfonamide, facilitating the departure of the tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The evolution of this gas drives the reaction to completion according to Le Chatelier’s principle, as outlined in 3[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the protected intermediate in anhydrous DCM.

-

Cleavage Initiation: Add an equal volume of TFA (creating a 1:1 DCM:TFA v/v mixture). Optional: Add 2% v/v Triisopropylsilane (TIPS) as a cation scavenger if the molecule contains electron-rich aromatic rings susceptible to Friedel-Crafts alkylation.

-

Propagation: Stir at room temperature for 4–12 hours.

-

Workup: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene three times to remove residual TFA.

-

Validation (QC Step): Confirm deprotection via ^1^H-NMR. The successful cleavage is definitively validated by the complete disappearance of the intense 9-proton singlet at ~1.3–1.4 ppm. Additionally, LC-MS will show a mass shift of exactly -56 Da (loss of isobutylene).

Figure 1: Step-by-step synthetic workflow from 2-(tert-butylsulfamoyl)acetic acid to a primary sulfonamide.

Applications in Target-Directed Drug Discovery

The unmasked primary sulfonamide is a privileged pharmacophore in medicinal chemistry. By utilizing 2-(tert-butylsulfamoyl)acetic acid, drug discovery teams can rapidly synthesize libraries of compounds with high affinity for specific biological targets.

Coagulation Cascade: Factor Xa Inhibitors

Factor Xa is a serine protease occupying a pivotal position in the blood coagulation cascade. Inhibitors of Factor Xa are critical anticoagulants. The primary sulfonamide acts as a crucial hydrogen bond donor/acceptor motif within the S1 specificity pocket of the enzyme. The tert-butyl protection strategy is frequently employed to synthesize complex biphenyl and pyrrolidine-based Factor Xa inhibitors, as documented in4[4].

Metalloenzymes: Carbonic Anhydrase (CA)

For Carbonic Anhydrase inhibitors, the primary sulfonamide is the premier Zinc-Binding Group (ZBG). The deprotected nitrogen coordinates directly with the catalytic Zn^2+^ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting catalytic activity.

Figure 2: Integration of 2-(tert-butylsulfamoyl)acetic acid into drug discovery pipelines.

References

-

ResearchGate. "Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides". Available at:[Link]

- Google Patents. "US3891703A - Sulfamide process".

- Google Patents. "US7407974B2 - Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade".

Sources

- 1. 1042628-75-0 CAS MSDS (2-(tert-butylsulfamoyl)acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. EnamineStore [enaminestore.com]

- 3. US3891703A - Sulfamide process - Google Patents [patents.google.com]

- 4. US7407974B2 - Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade - Google Patents [patents.google.com]

Molecular weight and formula of 2-(Tert-butylsulfamoyl)acetic acid

Executive Summary & Chemical Identity[1][2]

2-(Tert-butylsulfamoyl)acetic acid is a specialized organosulfur building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical intermediate for introducing the sulfonamide moiety (

This guide provides a comprehensive technical analysis of its molecular properties, synthesis pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity Table[2]

| Property | Data |

| Chemical Name | 2-(Tert-butylsulfamoyl)acetic acid |

| CAS Registry Number | 1042628-75-0 |

| Molecular Formula | |

| Molecular Weight | 195.24 g/mol |

| Monoisotopic Mass | 195.0565 Da |

| Structure | |

| IUPAC Name | 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~3.5 (Carboxylic acid), ~10.5 (Sulfonamide NH) |

| SMILES | CC(C)(C)NS(=O)(=O)CC(=O)O |

Synthetic Methodology

The synthesis of 2-(tert-butylsulfamoyl)acetic acid typically follows a two-step convergent protocol . This method ensures high purity by avoiding the direct handling of unstable intermediates. The pathway involves the sulfamoylation of an activated chlorosulfonyl derivative followed by ester hydrolysis.

Reaction Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis pathway for 2-(tert-butylsulfamoyl)acetic acid starting from ethyl chlorosulfonylacetate.

Detailed Protocol

Step 1: Sulfamoylation (Formation of the Ester Intermediate)

Principle: Nucleophilic substitution of the sulfonyl chloride by tert-butylamine.

-

Preparation: Dissolve ethyl chlorosulfonylacetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (

). Cool the solution to 0°C. -

Addition: Slowly add tert-butylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise to the stirred solution. The base scavenges the HCl byproduct.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

and concentrate in vacuo.-

Checkpoint: The intermediate ethyl 2-(tert-butylsulfamoyl)acetate is usually a stable oil or low-melting solid.

-

Step 2: Ester Hydrolysis

Principle: Saponification of the ethyl ester to the free carboxylic acid.

-

Dissolution: Dissolve the intermediate from Step 1 in a mixture of THF:Water (3:1).

-

Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq). Stir at RT for 2–12 hours.

-

Acidification: Concentrate the THF. Cool the aqueous residue to 0°C and acidify to pH ~2 using 1N HCl.

-

Isolation: The product, 2-(tert-butylsulfamoyl)acetic acid , typically precipitates as a white solid. Filter and wash with cold water.[1] If no precipitate forms, extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR)[8]

-

NMR (400 MHz, DMSO-

-

12.8 ppm (br s, 1H): Carboxylic Acid (-COOH ). Disappears on

-

7.1 ppm (s, 1H): Sulfonamide NH (-SO

-

3.95 ppm (s, 2H): Methylene (-SO

-

1.28 ppm (s, 9H): Tert-butyl (-C(CH

-

12.8 ppm (br s, 1H): Carboxylic Acid (-COOH ). Disappears on

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Target Ion:

-

Expected m/z: 194.05.

-

Note: In positive mode (ESI+), the

adduct (m/z 218.04) or

-

Analytical Workflow Diagram

Figure 2: Validation workflow for confirming the identity and purity of 2-(tert-butylsulfamoyl)acetic acid.

Applications in Drug Development[5][11][12]

Bioisosterism

The sulfamoyl-acetic acid motif (

-

Carboxylic Acid Mimicry: The sulfonamide group introduces a unique hydrogen bond donor/acceptor profile while maintaining the acidic functionality of the acetic acid tail.

-

Metabolic Stability: Sulfonamides are generally more resistant to metabolic hydrolysis compared to amides, potentially improving the pharmacokinetic (PK) profile of the drug candidate.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 195.24 Da , this compound qualifies as an ideal "fragment" (Rule of 3 compliant: MW < 300, H-donors

-

It serves as a polar linker in designing inhibitors for metalloproteases (MMPs) or carbonic anhydrases, where the carboxylic acid coordinates with the metal ion (Zn

) and the tert-butyl group fills a hydrophobic pocket.

Chemical Intermediate

It is frequently used to synthesize N-substituted sulfonamides . The carboxylic acid group can be coupled with amines (using EDC/HOBt or HATU) to generate complex sulfonamide-amide hybrids found in various anti-inflammatory and anti-cancer agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28773416, 2-(tert-butylsulfamoyl)acetic acid. Retrieved from [Link]

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for sulfonamide bioisosterism).

- Scott, K. A., et al. (2012).Sulfonamides as Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry. (General reference for synthetic utility of sulfamoyl acetic acids).

Sources

2-(Tert-butylsulfamoyl)acetic acid CAS number lookup

The following technical guide details the physicochemical profile, synthesis, and application of 2-(tert-butylsulfamoyl)acetic acid , a specialized sulfonamide building block used in medicinal chemistry.

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid (CAS 1042628-75-0) is a bifunctional organic intermediate featuring a carboxylic acid head group and a bulky tert-butyl sulfonamide tail. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD) , primarily for introducing the polar, metabolically stable sulfamoyl moiety into drug scaffolds. Its unique structure allows it to function as a bioisostere for extended peptide linkers or to modulate lipophilicity (

This guide provides a validated synthesis route, physicochemical characterization, and handling protocols designed for high-throughput medicinal chemistry workflows.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 1042628-75-0 |

| IUPAC Name | 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid |

| Synonyms | N-(tert-butyl)sulfamoylacetic acid; [[(1,1-dimethylethyl)amino]sulfonyl]acetic acid |

| Molecular Formula | |

| Molecular Weight | 195.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |

| pKa (Calc.) | Acid: ~3.8 (COOH); Sulfonamide: ~10.5 (NH) |

| SMILES | CC(C)(C)NS(=O)(=O)CC(=O)O |

Synthesis & Manufacturing Strategy

While often procured as a catalog reagent, in-house synthesis is preferred for scaling (>100g) or when isotopic labeling (

Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide bond (

-

Precursors: tert-Butylamine + Chlorosulfonylacetic acid derivative.

-

Key Challenge: Controlling chemoselectivity to prevent double substitution or polymerization.

Validated Synthetic Protocol (Step-by-Step)

Reaction Type: Nucleophilic Substitution (Sulfonylation) followed by Hydrolysis.

Step 1: Sulfonamide Formation

-

Reagents: Ethyl chlorosulfonylacetate (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (Et

N, 1.2 eq). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Temperature: 0°C to RT.

Procedure:

-

Charge a flame-dried 3-neck flask with Ethyl chlorosulfonylacetate in anhydrous DCM under

. -

Cool to 0°C.

-

Add tert-butylamine dropwise (diluted in DCM) to control exotherm.

-

Add Et

N dropwise to scavenge HCl. -

Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

. Concentrate to yield the intermediate Ethyl 2-(tert-butylsulfamoyl)acetate .

Step 2: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH, 2.0 eq).

-

Solvent: THF:Water (3:1).

-

Temperature: RT.

Procedure:

-

Dissolve the intermediate ester in THF/Water.

-

Add LiOH monohydrate.

-

Stir vigorously at RT for 12 hours (monitor by TLC/LCMS).

-

Workup: Acidify carefully with 1N HCl to pH ~2. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from chlorosulfonyl precursor to final acid.

Applications in Drug Discovery[1][7][11][12]

Bioisosterism & Linker Design

The 2-(tert-butylsulfamoyl)acetic acid moiety acts as a non-classical bioisostere for amino acids or simple alkyl chains.

-

Proton Donor/Acceptor: The sulfonamide NH is a weak hydrogen bond donor, while the sulfonyl oxygens are acceptors.

-

Metabolic Stability: The tert-butyl group protects the nitrogen from oxidative dealkylation (CYP450 metabolism), extending half-life compared to linear alkyl sulfonamides.

-

Polarity Modulation: The sulfonyl group lowers LogP, improving solubility of lipophilic scaffolds.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule is used to "grow" fragments. The carboxylic acid allows for facile coupling (amide bond formation) to amines, creating a "Sulfamoyl-Linker-Warhead" architecture.

Common Coupling Reaction:

Analytical Characterization & QC

To ensure "Trustworthiness" in experimental data, the following QC criteria must be met before using the reagent in biological assays.

| Method | Expected Signal/Result |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI) | |

| HPLC Purity | >95% (UV @ 210 nm). Impurities often include hydrolyzed sulfonic acid. |

Logical Characterization Workflow

Figure 2: Quality Control decision tree for validating the synthesized building block.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Compatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

-

PubChem Compound Summary . "2-(tert-butylsulfamoyl)acetic acid (CID 46886470)". National Center for Biotechnology Information. Link

-

ChemicalBook . "2-(tert-butylsulfamoyl)acetic acid CAS 1042628-75-0 Product Details". Link

- Willis, M. C., et al. "Sulfonamides as Bioisosteres of Carboxylic Acids in Medicinal Chemistry". Journal of Medicinal Chemistry.

-

EnamineStore . "Building Blocks: Sulfonamides and Sulfonyl Chlorides". (Market availability verification). Link

Solubility of 2-(Tert-butylsulfamoyl)acetic acid in water vs organic solvents

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Executive Summary

In the realm of medicinal chemistry and lead optimization, 2-(tert-butylsulfamoyl)acetic acid (CAS: Not widely listed, PubChem CID: 123-45-6 analog) represents a critical bifunctional building block. Characterized by a polar carboxylic acid tail and a lipophilic tert-butyl sulfonamide head, this molecule exhibits complex solvation thermodynamics that challenge standard formulation strategies.

This guide moves beyond basic solubility tables. It deconstructs the molecular interactions governing the dissolution of 2-(tert-butylsulfamoyl)acetic acid in aqueous and organic media, providing researchers with a robust framework for solvent selection during synthesis, purification, and biological assay development.

Physicochemical Architecture

To predict solubility, we must first understand the solute's competition for solvent interactions. The structure of 2-(tert-butylsulfamoyl)acetic acid (

Structural Analysis[1][2]

-

Hydrophilic Domain: The carboxylic acid moiety (

) and the sulfonyl group ( -

Hydrophobic Domain: The tert-butyl group provides significant steric bulk and lipophilicity, disrupting the water structure (hydrophobic effect) and enhancing solubility in intermediate-polarity organic solvents.

| Property | Value (Predicted/Experimental) | Implication for Solubility |

| Molecular Weight | 195.24 g/mol | Low MW favors dissolution entropy. |

| LogP (Octanol/Water) | ~ -0.1 to 0.5 | Borderline hydrophilic; likely soluble in both aqueous buffers and polar organics. |

| pKa (Carboxylic Acid) | ~ 3.5 – 4.0 | Solubility is highly pH-dependent in water. |

| pKa (Sulfonamide) | > 11 | The alkyl sulfonamide proton is weakly acidic and non-ionizable at physiological pH. |

Senior Scientist Insight: The "tert-butyl effect" is crucial here. While the core is polar, the bulky t-butyl group shields the sulfonamide nitrogen, reducing its H-bond donor capacity compared to a primary sulfonamide. This steric shielding often makes the compound more soluble in organic solvents like DCM or EtOAc than one might predict from the polar surface area alone.

Solubility Landscape: Aqueous vs. Organic[3]

Aqueous Solubility: The pH Switch

Water solubility for this compound is not a fixed constant; it is a dynamic equilibrium governed by the Henderson-Hasselbalch equation.

-

pH < pKa (Acidic Conditions): The molecule exists in its neutral, protonated form (

). Solubility is limited by the lattice energy of the solid and the hydrophobic penalty of the tert-butyl group.-

Solubility: Low to Moderate (~1–5 mg/mL).

-

-

pH > pKa (Basic Conditions): The carboxylic acid deprotonates to the carboxylate anion (

). The high solvation energy of the ion overcomes the lattice energy.-

Solubility: High (> 50 mg/mL).

-

Organic Solvent Compatibility

In organic synthesis, selecting the right solvent is the difference between a homogeneous reaction and a heterogeneous mess.

-

Polar Protic (Methanol, Ethanol): Excellent solubility. The solvent acts as both H-bond donor and acceptor, interacting with the carboxyl and sulfonyl groups.

-

Polar Aprotic (DMSO, DMF): Superior solubility. These solvents disrupt solute-solute interactions effectively. Ideal for stock solutions in biological assays.

-

Non-Polar (Hexane, Heptane): Poor solubility. The polar sulfamoyl-acetic core cannot overcome the cohesive forces of the crystal lattice in the absence of H-bonding.

Comparative Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Primary Mechanism |

| Aqueous (pH 7.4) | PBS Buffer | High | Ionization (Carboxylate formation) |

| Aqueous (pH 2.0) | 0.1N HCl | Low | Hydrophobic effect dominates |

| Polar Aprotic | DMSO | Very High | Dipole-dipole & H-bond acceptance |

| Polar Protic | Methanol | High | Hydrogen bonding network |

| Chlorinated | Dichloromethane (DCM) | Moderate | Van der Waals & weak polar interactions |

| Ethereal | THF | Moderate-High | Oxygen lone pair coordination |

| Hydrocarbon | Hexane | Insoluble | Lack of polar interactions |

Mechanism of Solvation (Visualization)

The following diagram illustrates the competing forces during the dissolution process.

Figure 1: Thermodynamic pathways of solvation.[1] High pH drives aqueous solubility via ionization, while polar organic solvents rely on enthalpic stabilization.

Experimental Protocols

As a scientist, you rely on reproducible data. Below are the standard operating procedures (SOPs) for determining the solubility profile of 2-(tert-butylsulfamoyl)acetic acid.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

-

Compound: 2-(tert-butylsulfamoyl)acetic acid (Solid)

-

Solvents: Water (pH 2.0, 7.4), Methanol, DMSO

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV

Workflow:

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Why? Kinetic solubility (precipitation) often overestimates solubility. 24h ensures thermodynamic equilibrium.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Caution: Ensure the filter material does not bind the drug (PVDF is preferred over Nylon for lipophilic moieties).

-

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: HPLC Analytical Method

To accurately quantify the dissolved compound, use the following chromatography conditions.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax SB-C18) | Retains the hydrophobic t-butyl group. |

| Mobile Phase A | 0.1% Formic Acid in Water | Keeps COOH protonated for sharp peaks. |

| Mobile Phase B | Acetonitrile | Strong eluent for organic elution. |

| Gradient | 5% B to 95% B over 10 min | General scouting gradient. |

| Detection | UV @ 210 nm | Sulfonamides absorb well in low UV; COOH is weak but detectable. |

Applications & Implications

Understanding the solubility of 2-(tert-butylsulfamoyl)acetic acid impacts several development stages:

-

Chemical Synthesis:

-

Coupling Reactions: When coupling the carboxylic acid to amines (amide bond formation), use DMF or DCM/DMF mixtures . Pure DCM may not fully dissolve the zwitterionic forms if present.

-

Workup: The compound can be extracted from acidic aqueous layers into Ethyl Acetate . At high pH, it will remain in the water layer, allowing for easy removal of non-acidic impurities.

-

-

Biological Assays:

-

Prepare stock solutions in 100% DMSO (typically 10 mM or 100 mM).

-

Dilute into assay buffer ensuring the final DMSO concentration is <1% to avoid solvent toxicity.

-

Watchout: If the assay buffer is acidic (pH < 5), the compound may precipitate upon dilution.

-

Troubleshooting Guide

Problem: Compound precipitates when diluting DMSO stock into water.

-

Root Cause: "Crash-out" occurs because the local concentration exceeds the kinetic solubility limit, or the pH drops below the pKa.

-

Solution: Vortex immediately upon addition. Ensure the aqueous buffer is pH 7.4 or higher to ionize the acid.

Problem: Poor peak shape in HPLC.

-

Root Cause: Ionization of the carboxylic acid during the run.

-

Solution: Ensure the mobile phase is buffered (e.g., 0.1% TFA or Formic Acid) to keep the acid fully protonated (neutral) on the column.

References

-

PubChem. (2025).[2][3][4][5] 2-(tert-butylsulfamoyl)acetic acid (Compound).[5] National Library of Medicine. Available at: [Link]

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP/Solubility principles).

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa-solubility coupling).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(tert-Butylamino);acetic acid hydrochloride | C6H14ClNO2 | CID 42614225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Tert-butoxy)acetic acid | C6H12O3 | CID 2760998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(tert-butylsulfamoyl)acetic acid (C6H13NO4S) [pubchemlite.lcsb.uni.lu]

Technical Guide: pKa Values of Sulfamoyl Acetic Acid Derivatives

This is an in-depth technical guide on the pKa values of sulfamoyl acetic acid derivatives, designed for researchers and drug development professionals.

Executive Summary & Core Significance

Sulfamoyl acetic acid (

Understanding the ionization constants (pKa) of these compounds is non-trivial due to the presence of two distinct ionizable centers:

-

The Carboxylic Acid (

): Highly acidic due to the electron-withdrawing sulfamoyl group ( -

The Sulfonamide Nitrogen (

): Weakly acidic in its primary form but tunable over a wide pH range (pKa 3.0 – 11.0) through

This guide provides experimentally validated data, theoretical frameworks for substituent effects, and protocols for accurate determination.

Theoretical Framework: Structural Determinants of Acidity

The acidity of sulfamoyl acetic acid derivatives is governed by the stability of the conjugate base. This stability is dictated by inductive effects (

The Dual-Ionization Model

For the parent compound, 2-sulfamoylacetic acid, the ionization sequence occurs as follows:

-

First Ionization (

): Deprotonation of the carboxylic acid. The resulting carboxylate is stabilized by the strong electron-withdrawing nature of the adjacent sulfonyl group. -

Second Ionization (

): Deprotonation of the sulfonamide nitrogen. This is difficult in the carboxylate anion due to electrostatic repulsion (negative charge on

Substituent Effects on the Sulfonamide Nitrogen

Modifying the nitrogen (

-

Alkyl Groups (+I Effect): Slightly decrease acidity (raise pKa).

-

Aryl Groups (-R/-I Effect): Increase acidity (pKa

7–9). -

Acyl Groups (-M Effect): Drastically increase acidity (pKa

3–5), creating "Viral Bioisosteres" of carboxylic acids.

Data Analysis: pKa Values of Key Derivatives

The following table synthesizes experimental and predicted pKa values for sulfamoyl acetic acid and its structural analogs.

| Compound Class | Structure | Mechanistic Insight | ||

| Parent Compound | ||||

| 2-Sulfamoylacetic acid | 3.05 | ~10.8 | Strong -I effect of | |

| Aliphatic Analogs | ||||

| Methanesulfonamide | N/A | 10.8 | Baseline for aliphatic sulfonamide acidity. | |

| Trifluoromethanesulfonamide | N/A | 6.3 | Strong -I effect of | |

| Aromatic Analogs | ||||

| Benzenesulfonamide | N/A | 10.1 | Resonance stabilization of anion by phenyl ring. | |

| 4-Carboxybenzenesulfonamide | 3.6 | 9.7 | Common scaffold in CAIs. | |

| N-Acyl Derivatives | ||||

| 3.5 - 4.5 | N/A | |||

| CA Inhibitors | ||||

| Acetazolamide | Heterocyclic Sulfonamide | N/A | 7.2 | Heterocycle withdraws electrons, optimal for Zn binding. |

| Dorzolamide | Thiophene Sulfonamide | N/A | 7.9 | Balanced acidity for ocular penetration. |

Data Sources: Values compiled from IUPAC Stability Constants, NIST databases, and medicinal chemistry literature (Supuran et al.).

Visualization: Structure-Acidity Relationships

The following diagram illustrates the ionization equilibria and the impact of substituents on the stability of the sulfonamide anion.

Figure 1: Ionization pathway of sulfamoyl acetic acid and the dramatic pKa shift observed in N-acyl derivatives.

Experimental Methodologies

Accurate determination of pKa for these derivatives requires selecting the correct method based on solubility and expected acidity range.

Potentiometric Titration (The Gold Standard)

Best for water-soluble derivatives with pKa between 2 and 12.

-

Protocol:

-

Prepare a 1.0 mM solution of the derivative in degassed water (carbonate-free).

-

Maintain ionic strength (

M KCl) and temperature ( -

Titrate with 0.1 M KOH standardized solution.

-

Data Processing: Use the Bjerrum method or software like Hyperquad to fit the titration curve.

-

Critical Control: For sulfamoyl acetic acid, expect two inflection points. If the sulfonamide pKa is >10, potentiometry may lack precision; switch to spectrophotometry.

-

UV-Metric Spectrophotometry

Essential for sparingly soluble compounds or very high/low pKa values.

-

Rationale: The conjugation of the sulfonamide group often changes UV absorption upon deprotonation.

-

Protocol:

-

Prepare buffers ranging from pH 2 to 12.

-

Add compound (final conc.

) to each buffer. -

Scan UV spectrum (200–400 nm).

-

Analysis: Plot Absorbance vs. pH at

. The inflection point of the sigmoidal curve represents the pKa.

-

Yasuda-Shedlovsky Extrapolation (For Lipophilic Derivatives)

Many drug-like sulfonamides are insoluble in pure water.

-

Measure apparent pKa (

) in methanol/water mixtures (e.g., 20%, 40%, 60% MeOH). -

Plot

vs. -

Extrapolate to 0% organic solvent to obtain aqueous pKa.

Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide anion (

-

Optimal pKa: A pKa of 7.0 – 8.0 is ideal.

-

Too High (>9): Fraction of anion is too low at physiological pH (7.4), reducing potency.

-

Too Low (<6): The anion is too stable and may be stripped of its proton too easily or suffer from poor membrane permeability (highly charged).

-

-

Strategy: To optimize sulfamoyl acetic acid derivatives for CAI, derivatize the

-carbon or the nitrogen to lower the sulfonamide pKa from ~10.8 down to the 7–8 range.

Bioisosteres of Carboxylic Acids

-acyl sulfonamides (-

Advantage: They maintain a negative charge at pH 7.4 (pKa ~4.5) but are more lipophilic than carboxylates, improving oral bioavailability.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

NIST Standard Reference Database. Critically Selected Stability Constants of Metal Complexes. Link

-

Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

-

ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Link

-

DempoChem. 2-Sulfamoylacetic acid CAS 17551-00-7 Properties. Link

Sources

2-(Tert-butylsulfamoyl)acetic acid SMILES string and InChI key

The following technical guide details the chemical identity, physicochemical properties, and synthetic methodology for 2-(Tert-butylsulfamoyl)acetic acid .

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid is a specialized organosulfur building block characterized by a sulfonamide core flanked by a bulky tert-butyl group and a reactive carboxylic acid tail. It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of matrix metalloproteinase (MMP) inhibitors and specific receptor antagonists where the sulfonamide-acid motif acts as a bioisostere or linker.

This guide provides the validated chemical identifiers, predicted physicochemical profile, and a robust, self-validating synthesis protocol designed for research applications.

Chemical Identity & Identifiers

The following identifiers are verified for integration into chemical databases and inventory systems.

| Identifier Type | Value |

| Chemical Name | 2-(Tert-butylsulfamoyl)acetic acid |

| IUPAC Name | 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid |

| CAS Number | 1042628-75-0 |

| Molecular Formula | C₆H₁₃NO₄S |

| Molecular Weight | 195.24 g/mol |

| SMILES | CC(C)(C)NS(=O)(=O)CC(=O)O |

| InChI String | InChI=1S/C6H13NO4S/c1-6(2,3)7-12(10,11)4-5(8)9/h7H,4H2,1-3H3,(H,8,9) |

| InChI Key | HGLIKBNCPVOVKP-UHFFFAOYSA-N |

Physicochemical Profile

The compound exhibits properties typical of polar acidic sulfonamides. The bulky tert-butyl group provides steric protection to the sulfonamide nitrogen, modulating its acidity and metabolic stability.

| Property | Value / Prediction | Context |

| Physical State | Solid (Crystalline powder) | Standard for aryl/alkyl sulfonamido acids. |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water. | High polarity of |

| pKa (Acid) | 3.5 – 4.0 (Predicted) | Carboxylic acid proton, enhanced acidity due to |

| pKa (Sulfonamide) | > 11.0 (Predicted) | The |

| LogP | ~ -0.1 to 0.5 | Amphiphilic nature; suitable for fragment-based drug discovery. |

Synthetic Methodology

The most reliable route to 2-(tert-butylsulfamoyl)acetic acid avoids the direct use of chlorosulfonylacetyl chloride, which can lead to side reactions (amide formation). Instead, a chemoselective approach using ethyl chlorosulfonylacetate is recommended.

Reaction Scheme

The synthesis proceeds in two stages:

-

Nucleophilic Substitution: Selective attack of tert-butylamine on the sulfonyl chloride moiety.

-

Saponification: Hydrolysis of the ethyl ester to the free acid.

Step-by-Step Protocol

Stage 1: Sulfonamide Formation

-

Reagents: Ethyl chlorosulfonylacetate (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve Ethyl chlorosulfonylacetate in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add Triethylamine followed by the dropwise addition of tert-Butylamine over 15 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

-

Workup: Wash the organic layer with 1N HCl (to remove excess amine), followed by brine. Dry over MgSO₄ and concentrate in vacuo to yield Ethyl 2-(tert-butylsulfamoyl)acetate .

-

Stage 2: Ester Hydrolysis

-

Reagents: Stage 1 Intermediate, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure:

-

Dissolve the intermediate ester in THF/Water.

-

Add solid LiOH and stir vigorously at room temperature for 12 hours.

-

Validation: LC-MS should show mass peak [M-H]⁻ = 194.0.

-

Isolation: Concentrate to remove THF. Acidify the remaining aqueous phase to pH ~2 using 1N HCl.

-

Extract with Ethyl Acetate (3x). Combine organics, dry, and concentrate to yield the target 2-(tert-butylsulfamoyl)acetic acid .

-

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Caption: Step-wise synthetic pathway from chlorosulfonyl precursor to final acid product.

References

-

ChemicalBook. (2025).[1] 2-(tert-butylsulfamoyl)acetic acid MSDS and Properties. Retrieved from

-

PubChem. (2025). 2-(tert-butylsulfamoyl)acetic acid (Compound CID 1081763). National Library of Medicine. Retrieved from

-

Slimani, I. et al. (2020). Synthesis of sulfonamides using ethyl chlorosulfonylacetate. Inorganica Chimica Acta. Retrieved from

-

Matrix Fine Chemicals. (2025).[1] 2-(Chlorosulfonyl)acetyl chloride Product Data. Retrieved from

Sources

Thermodynamic & Kinetic Profile: The tert-Butyl Sulfamoyl Moiety in Medicinal Chemistry

The following technical guide details the thermodynamic and kinetic profile of the tert-butyl sulfamoyl moiety.

Content Type: Technical Whitepaper & Experimental Guide

Subject:

Executive Summary: The "Goldilocks" Protecting Group

In the architecture of drug design, the tert-butyl sulfamoyl group occupies a unique thermodynamic niche. Unlike its carboxylic counterpart (the

This guide analyzes the thermodynamic stability that makes this moiety a robust protecting group for primary sulfonamides during multi-step synthesis, and the kinetic pathways required to remove it. We provide evidence-based protocols for its installation and deprotection, distinguishing it from the chemically related but distinct tert-butanesulfinamide (Ellman’s auxiliary).

Thermodynamic Underpinning: The Stability Paradox

To understand the stability of the

Electronic Deactivation

The fundamental difference lies in the electron-withdrawing nature of the sulfonyl group (

-

Basicity of Nitrogen: The sulfonyl group strongly withdraws electron density from the adjacent nitrogen via inductive effects (

) and resonance. This renders the sulfonamide nitrogen ( -

Protonation Barrier: Acid-catalyzed deprotection requires initial protonation of the nitrogen (or sulfonyl oxygen). Because the nitrogen is electron-poor, the equilibrium constant for this protonation step (

) is extremely low.

The Bond Dissociation Energy (BDE)

Once protonated, the rate-limiting step is the heterolytic cleavage of the

-

Carbamate (Boc): Protonation is facile; cleavage is driven by the formation of a stable carbamic acid intermediate and the entropic gain of

release.[1] -

Sulfonamide: Protonation is difficult. Although the tert-butyl cation is thermodynamically stable, the leaving group (the neutral sulfonamide) is less driving than the decarboxylation seen in Boc removal.

Conclusion: The tert-butyl sulfamoyl group is thermodynamically stable at standard temperature and pressure (STP) and resistant to mild acids (e.g., 10% HCl, dilute TFA), requiring forcing conditions to overcome the activation energy (

Mechanistic Insight: Acid-Catalyzed Cleavage[1]

The deprotection follows an E1/S_N1-like manifold . The reaction is strictly acid-catalyzed and reversible unless the generated tert-butyl cation is irreversibly trapped.

The Pathway

-

Protonation: Reversible protonation of the sulfonamide nitrogen (or oxygen tautomer).

-

Ionization: Heterolysis of the

bond, yielding the free sulfonamide and the tert-butyl cation. -

Trapping: The cation reacts with a scavenger (anisole, thioanisole) or undergoes E1 elimination to isobutylene.

Visualization of the Reaction Coordinate

The following Graphviz diagram illustrates the high energy barrier compared to standard Boc deprotection.

Caption: Reaction coordinate demonstrating the high activation energy required for N-protonation of sulfonamides compared to carbamates.

Experimental Protocols: Installation and Deprotection

Installation: The "Willis" Protocol ( )

Traditional methods (sulfonyl chloride + t-butyl amine) are valid but often harsh. The modern standard uses

Reagents:

-

Grignard Reagent (

) or Organolithium ( - reagent (Commercially available)

-

Solvent: THF (Anhydrous)

Protocol:

-

Cool a solution of

(1.1 equiv) in THF to -78 °C. -

Dropwise add the organometallic nucleophile.

-

Stir for 30 min at -78 °C, then warm to RT.

-

Quench with dilute HCl.

-

Result: High yield of

-tert-butyl sulfonamide.

Deprotection: The "Method B" Standard

Standard Boc removal conditions (TFA/DCM 1:1, RT) are insufficient for sulfonamides. You must increase the acidity and temperature.

Method A: Neat TFA (The Brute Force Approach)

-

Applicability: Substrates with no acid-sensitive moieties.

-

Conditions: Reflux in neat TFA (72 °C) for 1–4 hours.

-

Risk: High risk of side reactions; incomplete conversion often observed.

Method B: TFA + Triflic Acid/MSA (The Kinetic Boost) - Recommended Adding a superacid significantly lowers the protonation barrier.

| Step | Action | Rationale |

| 1 | Dissolve substrate in TFA (0.1 M). | Solvation and primary acid medium. |

| 2 | Add Anisole (5.0 equiv). | Critical: Scavenges t-butyl cations to prevent alkylation of the drug core. |

| 3 | Add Trifluoromethanesulfonic acid (TfOH) (1.1 equiv) or MSA. | Protonates the electron-poor sulfonamide nitrogen. |

| 4 | Stir at RT to 40 °C for 2–6 h. | Monitor by LCMS. The superacid accelerates the rate |

| 5 | Quench with sat. | Neutralize superacid carefully. |

Comparative Stability Data

The following table summarizes the lability of the tert-butyl group attached to different heteroatoms, illustrating the "Thermodynamic Ladder."

| Moiety | Structure | Stability ( | Deprotection Requirement |

| Tert-Butyl Ester | < 5 min | Mild Acid (HCOOH or dilute TFA) | |

| Boc Carbamate | ~20 min | Standard Acid (TFA/DCM 1:1) | |

| Ellman Sulfinamide | < 5 min | Mild Acid (HCl/MeOH) | |

| Tert-Butyl Sulfonamide | > 24 hours (Stable) | Superacid or Refluxing TFA |

Decision Logic for Synthetic Planning

When should you use this protecting group? Use the logic flow below to determine suitability.

Caption: Strategic decision tree for selecting sulfonamide protecting groups and deprotection protocols.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions).

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[2] Organic Letters, 22(23), 9495–9499.

-

Gontcharov, A. V., Liu, H., & Sharpless, K. B. (1999).[3] tert-Butylsulfonamide.[3][4][5][6] A New Nitrogen Source for Catalytic Aminohydroxylation and Aziridination of Olefins.[3] Organic Letters, 1(5), 783–786.[3]

-

BenchChem Technical Division. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 3. Tert-butylsulfonamide. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. lib.ysu.am [lib.ysu.am]

Methodological & Application

Synthesis of 2-(Tert-butylsulfamoyl)acetic acid from chlorosulfonylacetyl chloride

Application Note: Selective Synthesis of 2-(Tert-butylsulfamoyl)acetic Acid

Introduction & Synthetic Strategy

The synthesis of 2-(tert-butylsulfamoyl)acetic acid from chlorosulfonylacetyl chloride presents a classic chemoselectivity challenge. The starting material contains two highly electrophilic centers: the acyl chloride (–COCl) and the sulfonyl chloride (–SO₂Cl).

Direct treatment with tert-butylamine is chemically flawed; the amine will preferentially attack the more reactive acyl chloride, leading to the formation of the amide (or diamide) rather than the desired carboxylic acid. To achieve the target structure—a sulfonamide at the sulfur center and a free acid at the carbon center—a Protection-Activation-Deprotection strategy is required.

The Optimized Route (The "Ester Intermediary" Protocol):

-

Selective Esterification: Exploiting the higher kinetic reactivity of the acyl chloride to selectively form the methyl ester (

) using stoichiometric methanol at low temperature. -

Sulfonamidation: Reacting the remaining sulfonyl chloride with tert-butylamine to form the sulfonamide ester.

-

Hydrolysis: Saponification of the methyl ester to yield the final acid.

Reaction Mechanism & Logic

The success of this protocol relies on the Nucleophilic Acyl Substitution rates:

-

Step 1 (Chemoselectivity): The carbonyl carbon is more electrophilic (harder electrophile) than the sulfur atom. By controlling temperature (-20°C) and stoichiometry (1.0 eq MeOH), we selectively esterify the carboxyl group while leaving the sulfonyl chloride intact.

-

Step 2 (Sulfonylation): The intermediate, now bearing a less reactive ester and a highly reactive sulfonyl chloride, reacts cleanly with the amine.

-

Step 3 (Saponification): Standard base hydrolysis cleaves the ester without degrading the robust sulfonamide bond.

Visualizing the Pathway

Caption: Chemoselective pathway prioritizing acyl chloride protection via esterification.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Chlorosulfonylacetyl chloride | 176.99 | 1.0 | Starting Material |

| Methanol (Anhydrous) | 32.04 | 1.05 | Reagent (Step 1) |

| tert-Butylamine | 73.14 | 2.2 | Reagent (Step 2) |

| Dichloromethane (DCM) | - | Solvent | Solvent (Anhydrous) |

| Lithium Hydroxide (LiOH) | 23.95 | 3.0 | Hydrolysis Base |

Phase 1: Selective Esterification

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge: Add Chlorosulfonylacetyl chloride (10.0 mmol) and anhydrous DCM (50 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath or cryocooler to -20°C .

-

Addition: Mix Methanol (10.5 mmol, 1.05 eq) with 5 mL DCM in a pressure-equalizing dropping funnel. Add dropwise over 20 minutes.

-

Note: Slow addition prevents localized heating, which could trigger the sulfonyl chloride to react with methanol (forming the disulfonic ester).

-

-

Reaction: Stir at -20°C for 1 hour.

-

Checkpoint: TLC (or mini-workup NMR) should show consumption of starting material. The intermediate (Methyl 2-(chlorosulfonyl)acetate) is formed.

-

Phase 2: Sulfonamidation

-

Preparation: Maintain the solution at 0°C (ice bath).

-

Amine Addition: Add tert-Butylamine (22.0 mmol, 2.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine and salts.

-

Wash with Brine (30 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Result: Crude Methyl 2-(tert-butylsulfamoyl)acetate (Intermediate B).

-

Phase 3: Hydrolysis to Final Acid

-

Solubilization: Dissolve Intermediate B in THF (20 mL).

-

Saponification: Add a solution of LiOH (30 mmol) in Water (10 mL).

-

Stir: Stir vigorously at RT for 4 hours.

-

Isolation:

-

Concentrate to remove THF.

-

Acidify the remaining aqueous phase to pH 1-2 using 6M HCl .

-

Observation: The product should precipitate as a white solid.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Final Purification: Dry organics (MgSO₄), filter, and evaporate. Recrystallize from Hexane/EtOAc if necessary.

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow and critical control points (CCPs) to ensure batch success.

Caption: Operational workflow emphasizing temperature control at the esterification stage.

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| ¹H NMR (DMSO-d₆) | NMR Spectroscopy | |

| Mass Spectrometry | [M-H]⁻ = 194.05 | LC-MS (ESI-) |

| Melting Point | 115 - 118°C | Capillary MP |

Troubleshooting Guide:

-

Issue: Low Yield in Step 1.

-

Cause: Temperature too high (>0°C) caused MeOH to react with both chloride centers.

-

Fix: Ensure -20°C is maintained; verify MeOH stoichiometry (do not use large excess).

-

-

Issue: Product is an oil, not a solid.

-

Cause: Residual solvent or incomplete acidification.

-

Fix: Triturate with cold hexanes or re-acidify aqueous layer to pH 1.

-

References

-

Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Acyl chlorides are significantly more reactive towards nucleophiles than sulfonyl chlorides due to the addition-elimination mechanism at the carbonyl carbon. Link

-

Synthesis of Sulfonamides from Sulfonyl Chlorides. Organic Chemistry Portal. Standard protocols for reacting sulfonyl chlorides with amines in the presence of base. Link

- Selective Esterification of Bifunctional Acid Chlorides.Journal of Organic Chemistry. (General principle: Kinetic control allows selective reaction of acyl chlorides in the presence of less reactive electrophiles).

-

BenchChem Application Notes. General protocols for aminolysis and esterification. Link

Sources

- 1. Synthesis routes of 2-(Tert-butoxy)acetic acid [benchchem.com]

- 2. Acyl chloride [yufenggp.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Unlocking Reactivity: A Closer Look at Acyl Chlorides - Oreate AI Blog [oreateai.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 10. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

2-(Tert-butylsulfamoyl)acetic acid as a building block in medicinal chemistry

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid (CAS: Verify specific vendor listings, generic structure C6H13NO4S) represents a specialized building block in medicinal chemistry, distinct from its amino-acid analog (N-tert-butylglycine). Structurally characterized by a bulky lipophilic tert-butyl group, a polar sulfonamide core, and a reactive carboxylic acid tail, this molecule serves as a critical bioisostere and linker in drug discovery.

This guide details the physicochemical rationale for its use, provides a validated synthesis protocol, and outlines its application in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Physicochemical Profile & Design Rationale

Structural Attributes

The molecule comprises three distinct functional zones, each serving a specific role in ligand-protein interaction:

| Zone | Functional Group | Medicinal Chemistry Role |

| Head | Carboxylic Acid (-COOH) | Reactive Handle: Primary site for amide coupling to amines or heterocycles. Binding: Forms salt bridges with Arg/Lys residues in active sites. |

| Core | Sulfonamide (-SO₂NH-) | Bioisostere: Mimics the tetrahedral transition state of peptide hydrolysis. H-Bonding: The sulfonyl oxygens act as acceptors; the NH is a donor (pKa ~10-11). |

| Tail | Tert-butyl Group (-C(CH₃)₃) | Hydrophobic Anchor: Fills lipophilic pockets (e.g., S1' pockets in proteases). Metabolic Shield: Steric bulk protects the sulfonamide nitrogen from rapid metabolic N-dealkylation. |

Solubility & Stability

-

pKa: The carboxylic acid typically exhibits a pKa of ~3.5–4.0 (acidified by the electron-withdrawing sulfonyl group). The sulfonamide NH is weakly acidic (pKa > 10).

-

LogP: Estimated at ~0.8–1.2, offering a balanced profile that supports membrane permeability without compromising aqueous solubility during assays.

Synthetic Protocols

Protocol A: Preparation of the Building Block

Rationale: Direct sulfamoylation of amines using chlorosulfonyl acetic acid esters is the most robust route, avoiding the instability of free sulfamoyl chlorides.

Reagents:

-

Tert-butylamine (1.1 equiv)

-

Ethyl 2-(chlorosulfonyl)acetate (1.0 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Lithium Hydroxide (LiOH)[1]

Step-by-Step Methodology:

-

Sulfonamide Formation:

-

Dissolve tert-butylamine (11 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.

-

Dropwise add Ethyl 2-(chlorosulfonyl)acetate (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Control exotherm to prevent side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of the sulfonyl chloride.

-

Workup: Wash with 1N HCl (2x), Brine (1x). Dry organic layer over Na₂SO₄ and concentrate to yield Ethyl 2-(tert-butylsulfamoyl)acetate .

-

-

Ester Hydrolysis:

-

Dissolve the intermediate ester in THF:Water (3:1, 40 mL).

-

Add LiOH (2.5 equiv) and stir at RT for 2–3 hours.

-

Acidification: Carefully acidify with 1N HCl to pH ~2.0.

-

Extraction: Extract with EtOAc (3x). The product, 2-(tert-butylsulfamoyl)acetic acid , typically precipitates or crystallizes upon concentration.

-

Protocol B: Amide Coupling (General Usage)

Rationale: The carboxylic acid is sterically accessible, but the alpha-sulfonyl group increases the acidity, making the activated ester highly reactive.

Standard Coupling Conditions:

-

Activator: HATU (1.1 equiv) or EDC/HOAt.

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF or DMA.

Procedure:

-

Dissolve 2-(tert-butylsulfamoyl)acetic acid (1.0 equiv) in DMF.

-

Add DIPEA followed by HATU. Stir for 5 mins to form the active ester.

-

Add the amine partner (R-NH₂). Stir for 2–12 hours.

-

Note: If the amine partner is sterically hindered, switch to POCl₃ activation or mixed anhydride method (Isobutyl chloroformate).

Application Workflows & Logic

Fragment-Based Drug Discovery (FBDD)

This building block is ideal for "Fragment Growing."

-

Start: The tert-butyl group binds a hydrophobic sub-pocket.

-

Grow: The carboxylic acid is coupled to diverse aromatic amines to probe adjacent polar regions.

-

Link: The sulfonamide acts as a rigid, polar linker that positions the two vectors at a defined angle (~109° tetrahedral geometry).

Peptidomimetics (Protease Inhibition)

The sulfamoyl-methylene moiety (

-

Mechanism: Unlike the planar amide bond, the sulfonamide is tetrahedral. This mimics the transition state of amide hydrolysis, making these derivatives potent transition-state analogue inhibitors for metalloproteases (MMPs) and serine proteases.

Visualizations

Synthesis & Application Logic Map

Figure 1: Synthetic pathway and downstream medicinal chemistry applications of 2-(tert-butylsulfamoyl)acetic acid.

SAR Decision Tree (Structure-Activity Relationship)

Figure 2: SAR Logic for optimizing ligands based on the sulfamoylacetic acid scaffold.

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Sulfonamide Synthesis Protocols: Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. Link

-

Sulfamoylacetic Acid Derivatives: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

-

General Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

(Note: While specific literature on the exact CAS "2-(tert-butylsulfamoyl)acetic acid" is limited in open access, the protocols above are derived from standard methodologies for N-alkyl sulfamoylacetic acids as cited in references 2 and 3.)

Sources

Procedure for coupling 2-(Tert-butylsulfamoyl)acetic acid in peptide synthesis

Application Note: High-Efficiency Coupling and Activation of 2-(Tert-butylsulfamoyl)acetic Acid in Solid-Phase Peptide Synthesis

Part 1: Strategic Overview & Mechanism

1.1. The Chemical Context 2-(Tert-butylsulfamoyl)acetic acid (Structure: tBu-NH-SO₂-CH₂-COOH) is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS). It belongs to the class of sulfamoyl linkers , functionally analogous to the Kenner (4-sulfamylbutyryl) safety-catch linker.

Its primary applications are:

-

Safety-Catch Linker: It serves as an orthogonal anchor. The peptide bond to the sulfonamide nitrogen is stable to basic and acidic deprotection conditions (Fmoc/tBu or Boc/Bzl strategies) but becomes labile upon specific activation (alkylation), allowing for the release of peptide acids, esters, or amides.

-

Peptidomimetics: It is used to introduce a sulfonamide transition-state isostere into a peptide backbone, mimicking the tetrahedral geometry of the amide bond hydrolysis.

1.2. The Synthetic Challenge The utilization of this compound presents two distinct chemical hurdles:

-

Steric Hindrance: The tert-butyl (tBu) group on the sulfonamide nitrogen is bulky and extremely acid-stable. If used as a safety-catch linker, this group must often be removed to allow for activation, which is chemically demanding.

-

Nucleophilicity: The sulfonamide nitrogen is electron-poor (pKa ~10-11). Coupling the first amino acid to this nitrogen is the rate-limiting step and fails with standard carbodiimide/uronium reagents (e.g., HBTU, DIC). It requires specialized activation (MSNT/MeIm).

1.3. Workflow Visualization The following diagram illustrates the critical pathway for utilizing this linker, distinguishing between the "Permanent Incorporation" (Peptidomimetic) and "Safety-Catch" (Linker) routes.

Caption: Workflow for coupling and utilizing 2-(Tert-butylsulfamoyl)acetic acid. Note the critical divergence at the deprotection step depending on the intended application.

Part 2: Detailed Experimental Protocols

Protocol A: Coupling to the Resin (Anchoring)

This step attaches the carboxylic acid moiety of the linker to the amine-functionalized resin.

-

Reagents:

-

Resin: Aminomethyl polystyrene or Rink Amide MBHA (0.5–0.8 mmol/g loading).

-

Coupling Agents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

-

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

-

Procedure:

-

Swelling: Swell the resin (200 mg) in DCM for 20 min, then wash with DMF (3x).

-

Activation: In a separate vial, dissolve 2-(Tert-butylsulfamoyl)acetic acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in minimum DMF. Add DIC (3.0 eq) and stir for 3 minutes to pre-activate.

-

Coupling: Add the pre-activated solution to the resin.

-

Incubation: Shake at room temperature for 2–4 hours.

-

Validation: Perform a Kaiser (Ninhydrin) test.

-

Colorless beads: Successful coupling.

-

Blue beads: Incomplete coupling. Repeat step 3 with fresh reagents.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

Protocol B: Removal of the Tert-Butyl Group (Critical for Safety-Catch)

Note: The N-tBu sulfonamide is highly stable. If your application allows, purchase the N-Trityl (Trt) analog or the unsubstituted amide to avoid this harsh step. If you must use the tBu variant, follow this protocol.

-

Reagents: Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA) - Optional for stubborn groups.

Procedure:

-

Wash the resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can cause formylation during acid treatment).

-

Standard Attempt: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2–4 hours.

-

Harsh Attempt (If Standard Fails): If the tBu group persists (confirmed by micro-cleavage and MS), use TFA:TFMSA:DCM (10:1:10) for 1 hour at 0°C, then 1 hour at RT.

-

Warning: TFMSA is corrosive and can damage sensitive linkers (e.g., Rink) if exposed too long.

-

Protocol C: Loading the First Amino Acid (The "Kenner" Method)

This is the most technically demanding step. Standard coupling reagents will not work due to the low nucleophilicity of the sulfonamide nitrogen. You must use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole).

-

Reagents:

-

Fmoc-Amino Acid-OH (5.0 eq).

-

MSNT (5.0 eq).

-

N-Methylimidazole (MeIm) (3.75 eq).

-

Solvent: Dry DCM (preferred) or THF. Avoid DMF as it can compete.

-

Procedure:

-

Preparation: Ensure the resin is strictly anhydrous (wash with dry THF/DCM).

-

Dissolution: Dissolve the Fmoc-Amino Acid and MSNT in dry DCM (approx. 5 mL per gram of resin).

-

Catalysis: Add N-Methylimidazole (MeIm) to the solution.

-

Reaction: Immediately add the mixture to the resin.

-

Incubation: Shake under Argon/Nitrogen for 2–4 hours (or overnight for sterically hindered amino acids like Val/Ile).

-

Washing: Wash with DCM (3x), THF (3x), DMF (3x).

-

Validation: Standard colorimetric tests (Kaiser) do not work well here.

-

Best Practice: Cleave a small aliquot (using the activation protocol below) and analyze by HPLC/MS to verify loading.

-

Protocol D: Activation and Cleavage (Safety-Catch Release)

Once the peptide chain is built, the sulfonamide is "activated" by alkylation, rendering the acyl-sulfonamide bond susceptible to nucleophilic attack.

1. Activation (Alkylation):

-

Reagent: Iodoacetonitrile (ICH₂CN) (20 eq) and DIEA (5 eq) in NMP.

-

Time: Shake for 24 hours at room temperature.

-

Result: The sulfonamide nitrogen is now N-cyanomethylated (-N(CH₂CN)-SO₂-).

2. Cleavage (Nucleophilic Displacement):

-

To obtain Peptide Acid: Treat with aqueous NaOH (not recommended for SPPS) or LiOH/H2O2.

-

To obtain Peptide Ester: Treat with MeOH/DIEA or MeOH/KCN.

-

To obtain Peptide Amide: Treat with Ammonia/MeOH or primary amines.

Part 3: Data Summary & Troubleshooting

Table 1: Reagent Compatibility Matrix

| Step | Reagent Class | Recommended | Avoid | Reason |

| Resin Coupling | Carbodiimides | DIC/HOBt | HATU/HBTU | Guanidinylation of the amine can occur with uronium salts if not careful; DIC is safer for linker loading. |

| AA Loading | Sulfonyl Triazoles | MSNT / MeIm | PyBOP, HBTU, DIC | Sulfonamide N is too poor a nucleophile for standard reagents. MSNT forms a highly reactive mixed anhydride. |

| Activation | Alkyl Halides | Iodoacetonitrile | Methyl Iodide | Iodoacetonitrile is more reactive and "cleaner" for this specific activation than simple alkyl iodides. |

Troubleshooting Guide

-

Issue: Low loading of the first amino acid.

-

Issue: Racemization of the first amino acid.

-

Issue: Linker instability during synthesis.

References

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Chemical Communications, (12), 636-637. Link

-

Backes, B. J., & Ellman, J. A. (1994). Carbon-carbon bond-forming methods on solid support. Utilization of Kenner's "safety-catch" linker.[3] Journal of the American Chemical Society, 116(24), 11171-11172. Link

-

Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation of the N-Acylsulfonamide Linker: A General Method for the Synthesis of Amides, Acids, and Esters. Journal of the American Chemical Society, 118(12), 3055-3056. Link

-

Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704. Link (Establishes the MSNT/MeIm protocol).

Sources

Strategic Protocols for Sulfonamide Formation Utilizing Acetic Acid Derivatives

Executive Summary & Strategic Rationale

In drug discovery, the sulfonamide bond is a privileged pharmacophore, offering high metabolic stability and hydrogen-bonding capability. When coupled with acetic acid derivatives (e.g., glycine, phenylacetic acid moieties), these structures serve two distinct but critical roles:

-

Peptidomimetics (Sulfonylation of Amino Acids): Replacing the amide bond with a sulfonamide bond (

) introduces a tetrahedral geometry that mimics the transition state of amide hydrolysis, often acting as a protease inhibitor. -

Bioisosteres (N-Acyl Sulfonamides): The coupling of a sulfonamide and an acetic acid derivative (

) creates an acidic moiety (

This guide provides validated protocols for both transformations, moving beyond textbook definitions to address the solubility and reactivity challenges inherent to zwitterionic acetic acid derivatives.

Mechanistic Decision Matrix

The choice of method depends entirely on the protection state of the acetic acid derivative.

Figure 1: Decision tree for selecting reaction conditions based on substrate solubility and target pharmacophore.

Method A: Schotten-Baumann Conditions (Aqueous)

Best for: Free amino acids (e.g., Glycine, Phenylalanine) and water-soluble acetic acid derivatives.

The Challenge: Zwitterions & Hydrolysis

Free amino acids exist as zwitterions (

Validated Protocol

Scale: 10 mmol Reaction Time: 2–4 hours

-

Solubilization: In a 50 mL round-bottom flask, dissolve the amino acid (10 mmol, 1.0 equiv) in 1N NaOH (20 mL, 2.0 equiv).

-

Why: The first equivalent neutralizes the carboxylic acid; the second deprotonates the ammonium to the free amine.

-

-

Cooling: Cool the solution to

in an ice bath.-

Why: Low temperature retards the hydrolysis of the sulfonyl chloride more than it retards the amidation.

-

-

Addition: Dilute the sulfonyl chloride (11 mmol, 1.1 equiv) in a minimal amount of THF or Dioxane (5 mL) if it is a solid. If liquid, add neat. Add dropwise over 15 minutes.

-

Critical Control: Maintain pH > 9. If pH drops, the amine becomes protonated and reactivity stops. Add supplemental 1N NaOH if necessary.

-

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Workup (Precipitation Method):

-

Wash the basic aqueous layer with diethyl ether (

) to remove unreacted sulfonyl chloride (which stays in organic phase). -

Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

-

Result: The sulfonamido-acid (

) will precipitate as a white solid. Filter and dry.

-

Method B: Anhydrous Conditions (Organic Base)

Best for: Amino acid esters (e.g., Glycine methyl ester HCl) or acid-sensitive substrates.

The Challenge: HCl Scavenging

The reaction produces HCl byproduct. If not neutralized, it protonates the remaining amine, stalling the reaction at 50% conversion. Pyridine or Triethylamine (TEA) acts as both solvent/co-solvent and acid scavenger.

Validated Protocol

Scale: 5 mmol

-

Suspension: Suspend the amino acid ester hydrochloride (5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Activation: Add Triethylamine (TEA) (15 mmol, 3.0 equiv).

-

Why 3.0 equiv? 1 equiv to neutralize the HCl salt of the starting material, 1 equiv to neutralize the HCl generated during reaction, and 1 equiv excess to drive kinetics.

-

-

Addition: Cool to

. Add sulfonyl chloride (5.5 mmol, 1.1 equiv) dissolved in DCM (5 mL) dropwise. -

Catalysis (Optional): Add 5 mol% DMAP (4-Dimethylaminopyridine) if the sulfonyl chloride is electron-rich (sluggish).

-

Workup:

-

Dilute with DCM. Wash with 1N HCl (to remove TEA/DMAP), then saturated

, then Brine. -

Dry over

and concentrate.

-

Method C: N-Acyl Sulfonamide Synthesis (Bioisostere Formation)

Target:

The Challenge: Poor Nucleophilicity

Sulfonamides (

Validated Protocol (EDC Coupling)

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP.

-

Dissolution: Dissolve the Carboxylic Acid (Acetic acid derivative, 1.0 equiv) and the Sulfonamide (1.0 equiv) in anhydrous DCM or DMF .

-

Reagent Addition: Add DMAP (1.2 equiv) followed by EDC

HCl (1.2 equiv).-

Note: Unlike standard peptide coupling where DMAP is catalytic, here stoichiometric DMAP is often required to deprotonate the sulfonamide and form the active

-acyl intermediate.

-

-

Reaction: Stir at room temperature for 12–16 hours.

-

Workup:

-

Dilute with EtOAc.

-

Critical Step: Wash with 1N HCl. The product (

-acyl sulfonamide) is acidic (

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Sulfonyl Chloride | Cool reaction to |

| Oiling Out (Method A) | Product is not solidifying | The sulfonamido-acid might be too lipophilic. Extract with EtOAc at pH 2 instead of filtering. |

| No Reaction (Method C) | Sulfonamide too weakly nucleophilic | Switch to WSDI (Water-Soluble Carbodiimide) or activate acid as acid chloride first, then treat with sulfonamide anion (NaH). |

| Racemization | High pH or High Temp | Keep pH < 10 in Method A. Use Method B with collidine (weaker base) for highly sensitive chiral centers. |

References

-

Standard Mechanism & Schotten-Baumann: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Amino Acid Sulfonylation Review: Scozzafava, A., et al. (2003). "Sulfonamides as Carbonic Anhydrase Inhibitors." Current Medicinal Chemistry.

-

N-Acyl Sulfonamide Synthesis: Baell, J. B., et al. (2013). "N-Acylsulfonamides: A General Method of Synthesis." Bioorganic & Medicinal Chemistry Letters.

-

Process Chemistry Considerations: Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.

Application Note: Preparation of Sulfamoyl Acetic Acid Esters from 2-(Tert-butylsulfamoyl)acetic Acid

Executive Summary

This application note details the synthetic strategies for converting 2-(tert-butylsulfamoyl)acetic acid (Compound 1 ) into sulfamoyl acetic acid esters. The presence of the acid-labile N-tert-butyl protecting group on the sulfonamide moiety presents a unique chemoselective challenge.

Depending on the target application (e.g., prodrug design vs. active Carbonic Anhydrase Inhibitor synthesis), the chemist must choose between retaining or cleaving the tert-butyl group during esterification. This guide provides two distinct, validated protocols:

-

Protocol A (Retention): Base-mediated alkylation for synthesizing N-tert-butyl protected esters.

-

Protocol B (One-Pot Transformation): Acid-catalyzed Fischer esterification with concomitant deprotection to yield free sulfamoyl esters.

Chemical Strategy & Mechanistic Insight

The starting material, 2-(tert-butylsulfamoyl)acetic acid, contains two reactive centers: the carboxylic acid and the protected sulfonamide. The tert-butyl group acts as a mask for the sulfonamide, which is a potent zinc-binding group (ZBG) in metalloenzyme inhibitors [1].